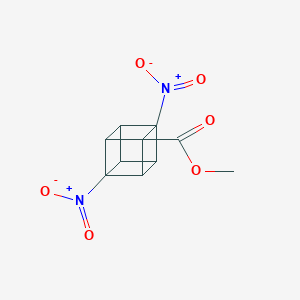![molecular formula C60H60O12 B133443 4-Methyl-1-acetoxycalix[6]arene CAS No. 141137-71-5](/img/structure/B133443.png)
4-Methyl-1-acetoxycalix[6]arene
Overview
Description
4-Methyl-1-acetoxycalix6arene is a chemical compound used in nanometer magnetic particle fabrication .
Synthesis Analysis
The synthesis of 4-Methyl-1-acetoxycalix6arene involves spin-coating the compound onto CsPbBr3 nanoplatelets at a speed of 5000 r/min .Molecular Structure Analysis
The molecular formula of 4-Methyl-1-acetoxycalix6arene is C60H60O12. Its structure includes a heptacyclo dotetraconta-octadecaenyl acetate group .Chemical Reactions Analysis
In the context of perovskite nanoplatelets, 4-Methyl-1-acetoxycalix6arene has been used to isolate the nanoplatelets with an Ag nanowire .Physical And Chemical Properties Analysis
4-Methyl-1-acetoxycalix6arene has a molecular weight of 973.1 g/mol. It has 12 hydrogen bond acceptors and 12 rotatable bonds .Scientific Research Applications
Resist Material for Complementary Metal–Oxide–Semiconductor (CMOS) Gate Processing
- Challenges : MAC’s primary drawback lies in its low sensitivity. To address this, researchers have combined UVN (ultraviolet near-field exposure) with MAC, enhancing its performance .
- Significance : MAC enables the fabrication of smaller, more precise CMOS gates, contributing to the advancement of microelectronics .
Nanometer Magnetic Particle Fabrication
- Details : Researchers utilize MAC to pattern surfaces, allowing controlled deposition of magnetic materials. These engineered nanoparticles find applications in data storage, sensors, and biomedical devices .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-1-acetoxycalix6arene (MAC) is the complementary metal–oxide–semiconductor (CMOS) gate . It acts as a negative resist in the gate processing of CMOS, which is a crucial component in modern digital circuitry .
Mode of Action
MAC interacts with its target by providing a negative resist that can withstand enhanced etching with fluorine plasmas . This interaction results in a change in the CMOS gate, allowing for the creation of gate lengths from 10 to 30 nm, which are beyond the reproducible limits of chemically amplified negative resists .
Biochemical Pathways
The etching process is a critical step in the fabrication of CMOS gates, and MAC’s ability to withstand enhanced etching allows for more precise and efficient fabrication .
Pharmacokinetics
Its impact on bioavailability is evident in its application in cmos gate processing, where it demonstrates high resolution and etch resistance .
Result of Action
The result of MAC’s action is the creation of high-resolution CMOS gates with lengths from 10 to 30 nm . This is achieved through MAC’s ability to withstand enhanced etching, which allows for precise and efficient fabrication of CMOS gates .
Action Environment
The action of MAC is influenced by various environmental factors. For instance, the etching process in which MAC is used requires a specific environment that includes the presence of fluorine plasmas . Additionally, the sensitivity of MAC is a factor that can influence its efficacy and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(38,39,40,41,42-pentaacetyloxy-5,11,17,23,29,35-hexamethyl-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O12/c1-31-13-43-25-45-15-32(2)17-47(56(45)68-38(8)62)27-49-19-34(4)21-51(58(49)70-40(10)64)29-53-23-36(6)24-54(60(53)72-42(12)66)30-52-22-35(5)20-50(59(52)71-41(11)65)28-48-18-33(3)16-46(57(48)69-39(9)63)26-44(14-31)55(43)67-37(7)61/h13-24H,25-30H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWRSSJEXBSVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C)CC4=CC(=CC(=C4OC(=O)C)CC5=CC(=CC(=C5OC(=O)C)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)OC(=O)C)OC(=O)C)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376196 | |
| Record name | 4-Methyl-1-acetoxycalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-acetoxycalix[6]arene | |
CAS RN |
141137-71-5 | |
| Record name | 4-Methyl-1-acetoxycalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methyl-1-acetoxycalix[6]arene suitable for next-generation semiconductor fabrication?
A1: Shrinking gate lengths in transistors necessitate resists capable of producing ultra-fine patterns while withstanding harsh etching conditions. MAC exhibits several advantageous properties []:
Q2: What are the limitations of 4-Methyl-1-acetoxycalix[6]arene in this application, and how can they be addressed?
A2: While promising, MAC suffers from low sensitivity, demanding long exposure times that hinder manufacturing efficiency []. Researchers are exploring the use of UVN (ultraviolet negative resist) in conjunction with MAC to enhance its sensitivity and accelerate the lithographic process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
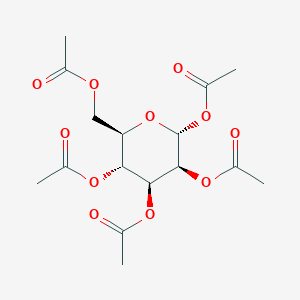
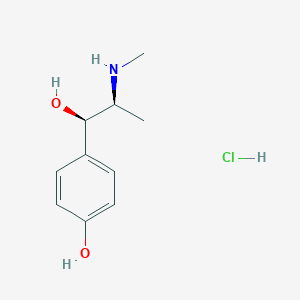
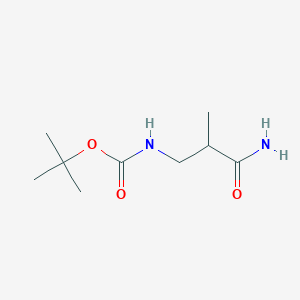
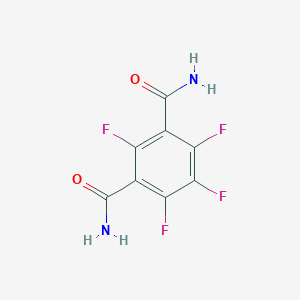
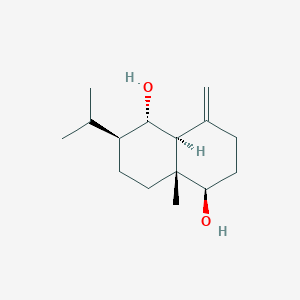
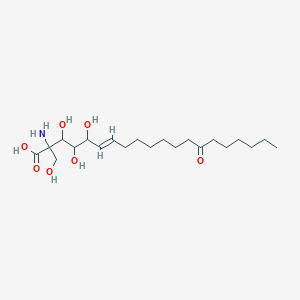
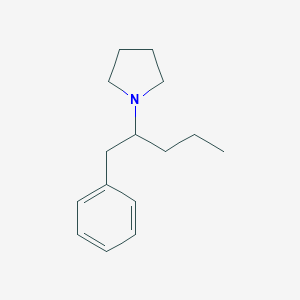
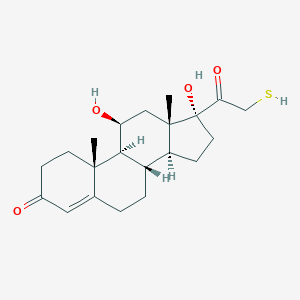
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)
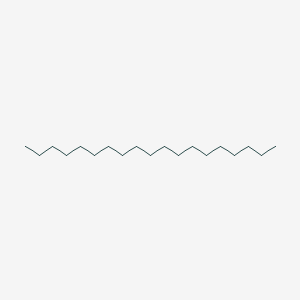
![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
